2-Chloro-5-nitrocinnamic acid

Overview

Description

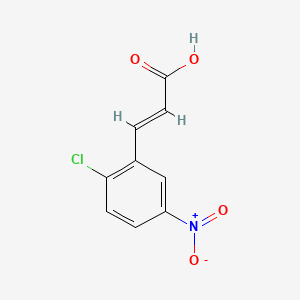

2-Chloro-5-nitrocinnamic acid is an organic compound with the molecular formula C9H6ClNO4 and a molecular weight of 227.61 g/mol . It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom at the second position and a nitro group at the fifth position on the benzene ring. This compound is predominantly found in its trans configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitrocinnamic acid typically involves the nitration of o-chlorobenzoic acid followed by alkali dissolution and acid precipitation . The nitration process uses concentrated sulfuric acid and nitric acid, where the reaction is carried out in a nitration kettle. The crude product obtained is then dissolved in an alkali solution, and the final product is precipitated by adding acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitrocinnamic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the nitro group to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of 2-chloro-5-aminocinnamic acid.

Substitution: Formation of various substituted cinnamic acid derivatives.

Scientific Research Applications

2-Chloro-5-nitrocinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitrocinnamic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atom can participate in substitution reactions, altering the compound’s activity . These interactions can affect pathways involved in cell growth, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-fluorocinnamic acid

- 2-Chloro-5-nitrobenzoic acid

- 2-Methoxycinnamaldehyde

Uniqueness

2-Chloro-5-nitrocinnamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Chloro-5-nitrocinnamic acid (C9H6ClNO4) is a compound of significant interest due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a nitro group and a chlorine atom attached to a cinnamic acid backbone. The presence of these functional groups influences its reactivity and biological interactions.

Antimicrobial Activity

Cinnamic acid derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi.

- Mechanism of Action : The nitro group in this compound can undergo enzymatic bioreduction, leading to the formation of reactive intermediates that disrupt microbial cellular functions .

- Case Study : A study demonstrated that derivatives with electron-withdrawing groups, such as the nitro group in this compound, enhanced antifungal activity against strains like Aspergillus niger and Candida albicans .

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Control (Gentamycin) | Staphylococcus aureus | 20 |

Anticancer Activity

The potential anticancer effects of this compound have been explored in various studies.

- Cell Line Studies : Research on human cancer cell lines such as HepG2 (liver cancer) has shown that certain cinnamic acid derivatives exhibit cytotoxicity with IC50 values significantly lower than standard chemotherapeutics . For instance, some derivatives demonstrated IC50 values as low as 0.74 µM against HepG2 cells.

- Mechanism : The compound's activity is believed to be linked to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of key cellular pathways involved in cell proliferation .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HepG2 | 0.74 | This compound |

| MCF-7 | 1.35 | Related Derivative |

| HeLa | 1.79 | Related Derivative |

Safety and Toxicity

While this compound exhibits promising biological activities, it is also associated with certain safety concerns:

- Irritation Potential : The compound has been classified as causing skin irritation (H315) and serious eye irritation (H319), indicating that caution should be exercised during handling.

Properties

IUPAC Name |

(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTLKLSRRSWIGD-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36015-19-7 | |

| Record name | 2-Chloro-5-nitrocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.